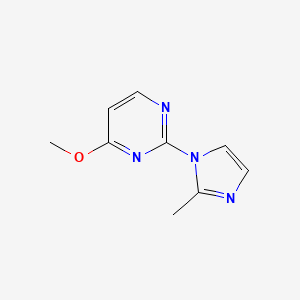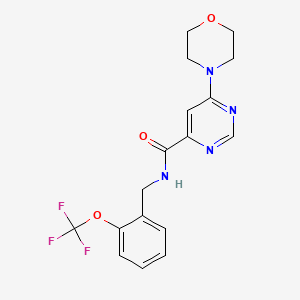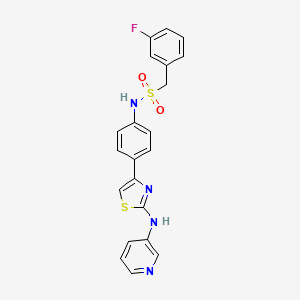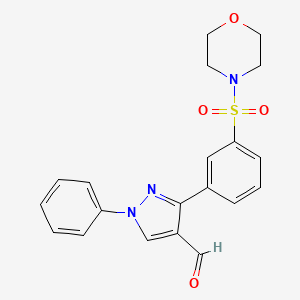
3-(3-Morpholin-4-ylsulfonylphenyl)-1-phenylpyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholinylsulfonylphenyl compounds are a class of organic compounds that often exhibit various biological activities . They usually contain a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with arylsulfonyl azides . In some cases, the target molecules are produced in one synthetic step via the formation of a triazene intermediate and the elimination of ammonia .Chemical Reactions Analysis
The chemical reactions of these compounds can be quite complex and depend on the specific substituents. For example, reactions between dimorpholine derivatives of thiocarbamoylacetimidamides and arylsulfonyl azides have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their specific structure. For example, the compound “N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide” has a molecular weight of 341.4 g/mol and a topological polar surface area of 96.1 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Knoevenagel Condensation Reactions : This compound is involved in Knoevenagel condensation reactions, particularly in the context of green chemistry. A study demonstrated the condensation of similar compounds in an ionic liquid, which offered higher yields and shorter reaction times compared to conventional methods (Hangarge, Jarikote, & Shingare, 2002).
- Anticonvulsant Activity and Sodium Channel Blocking : Derivatives of this compound have been synthesized and tested for anticonvulsant activities, with some exhibiting significant effects and a lack of neurotoxicity (Unverferth et al., 1998).
Environmental Applications
- Environmentally Friendly Synthesis : The compound has been used in environmentally benign synthesis processes. For instance, the condensation of related compounds in an ionic liquid was found to be an effective and environmentally friendly method, yielding high-quality results at room temperature (Hangarge & Shingare, 2003).
Pharmacological Activities
- Antimicrobial and Anti-inflammatory Activities : Certain derivatives of this compound have shown potential in antimicrobial and anti-inflammatory applications. A study explored the synthesis of new thiazole and pyrazoline heterocycles with this moiety, which exhibited notable analgesic and anti-inflammatory activities (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).
- Antiparasitic Activities : Derivatives of 1,3-diphenylpyrazoles, a related compound, were found to have significant antiparasitic activities against organisms like Plasmodium falciparum and Leishmania infantum (Rathelot et al., 2002).
Eigenschaften
IUPAC Name |
3-(3-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-15-17-14-23(18-6-2-1-3-7-18)21-20(17)16-5-4-8-19(13-16)28(25,26)22-9-11-27-12-10-22/h1-8,13-15H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQVSGLQXKBHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-{[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]methoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2842002.png)
![N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2842003.png)
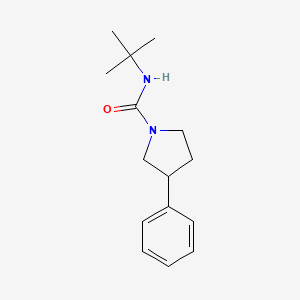
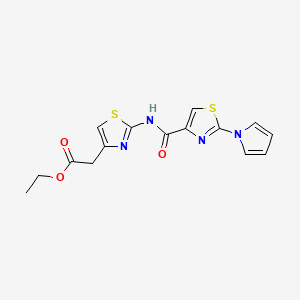
![N-(3,4-dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2842009.png)
![Allyl 5-(4-bromophenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2842010.png)
![(E)-2-amino-3-{[(E)-(2-nitrophenyl)methylidene]amino}-2-butenedinitrile](/img/structure/B2842014.png)
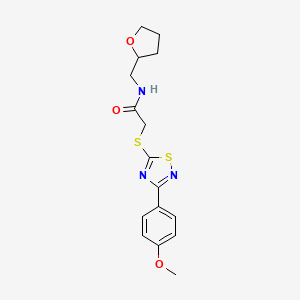
![N-(4-fluorobenzyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2842016.png)
